molecular formula C12H13NO2 B11897403 3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one

3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one

Cat. No.: B11897403
M. Wt: 203.24 g/mol
InChI Key: SHYNIXLTHJDVJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one is a chemical compound based on the chromen-4-one scaffold, a structure recognized as a privileged framework in medicinal chemistry . The chromen-4-one core is a versatile heterobicyclic motif consisting of a benzene ring fused to a dihydropyran ring with a ketone functional group, and it serves as a key building block for the isolation, design, and synthesis of novel lead compounds . This particular analog is functionalized with an aminomethyl group at the 3-position and methyl groups at the 6- and 7-positions, which may enhance its interaction with biological targets and improve its physicochemical properties. The chromenone scaffold exhibits a wide spectrum of pharmacological activities, making it a valuable template for drug discovery . Research into chromenone derivatives has indicated significant potential in developing therapeutic agents for neurodegenerative diseases. Specifically, these compounds have emerged as promising candidates in anti-Alzheimer's drug discovery due to their multi-targeted mechanisms of action . They have demonstrated inhibitory activity against key enzymes implicated in Alzheimer's disease pathology, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . Furthermore, the chromen-4-one structure is found in various natural and synthetic compounds with demonstrated biological activities, including anticancer, antimicrobial, and antioxidant effects . The presence of the aminomethyl group on this scaffold provides a versatile handle for further chemical modification, such as the synthesis of amide conjugates or Schiff bases, allowing researchers to explore structure-activity relationships and develop novel chemical probes or potential therapeutics . This product is provided FOR RESEARCH USE ONLY. It is strictly not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

3-(aminomethyl)-6,7-dimethylchromen-4-one

InChI

InChI=1S/C12H13NO2/c1-7-3-10-11(4-8(7)2)15-6-9(5-13)12(10)14/h3-4,6H,5,13H2,1-2H3

InChI Key

SHYNIXLTHJDVJM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC=C(C2=O)CN

Origin of Product

United States

Preparation Methods

Optimization of Mannich Conditions

Key parameters influencing Mannich reaction efficacy include:

  • Temperature : Optimal at 60–80°C; higher temperatures promote decomposition.

  • Catalyst : Amberlyst®15 enhances yields by 15–20% compared to traditional HCl catalysis.

  • Solvent : Ethanol/water mixtures (4:1 v/v) improve solubility of hydrophilic intermediates.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates chromone formation by enabling rapid thermal activation. A protocol by PMC involves irradiating a mixture of 5-bromo-2-hydroxyphenyl ethanone and 4-(diethylamino)benzaldehyde in 1,2-dichloroethane/morpholine at 100°C for 25 minutes. Post-irradiation, oxidative cyclization with H<sub>2</sub>O<sub>2</sub> and NaOH yields the chromone core, with subsequent azide reduction introducing the aminomethyl group. This method reduces reaction times from 24 hours to 45 minutes while maintaining yields ≥75%. However, specialized equipment and safety protocols for microwave handling limit its industrial adoption.

Heterogeneous Catalysis Using Amberlyst®15

Amberlyst®15, a sulfonic acid resin, enables eco-friendly synthesis under solvent-free or low-solvent conditions. Sheelam et al. report cyclizing enamino ketones with Amberlyst®15 in toluene, achieving 92% yield for 6,7-dimethyl-4H-chromen-4-one derivatives. The catalyst’s reusability (up to 5 cycles without activity loss) and mild conditions (room temperature, 12 hours) make it ideal for acid-sensitive substrates. A representative procedure involves:

  • Dissolving enaminone (1 mmol) in toluene.

  • Adding Amberlyst®15 (40% w/w).

  • Stirring for 12 hours, followed by filtration and pentane trituration.

Reductive Amination of Azidomethyl Precursors

A two-step strategy leverages azide-alkyne click chemistry for precise aminomethyl group installation. First, 6-(azidomethyl)-6,7-dimethyl-4H-chromen-4-one is synthesized via NaN<sub>3</sub> substitution of brominated intermediates. Catalytic hydrogenation (H<sub>2</sub>/Pd-C) or Staudinger reduction then converts the azide to the primary amine. This method offers exceptional regiocontrol, though azide handling requires stringent safety measures.

Comparative Analysis of Synthetic Methods

Method Yield (%) Time Key Advantages Limitations
Multi-component condensation55–886–24 hoursScalable, minimal purificationLow regioselectivity
Mannich reaction70–858–12 hoursDirect N-alkylationByproduct formation
Microwave-assisted75–9045 minutesRapid synthesisSpecialized equipment required
Amberlyst®15 catalysis85–9212 hoursEco-friendly, reusable catalystLimited solvent compatibility
Reductive amination60–754–6 hoursHigh regiocontrolAzide handling risks

Mechanistic Insights and Side Reactions

The chromone’s aminomethyl group introduces unique reactivity, particularly in nucleophilic and oxidative environments. Common side reactions include:

  • Over-alkylation : Excess alkylating agents produce quaternary ammonium salts, reducible via controlled stoichiometry.

  • Ring-opening : Strong acids or bases cleave the γ-pyrone ring, mitigated by Amberlyst®15’s mild acidity.

  • Oxidation : The benzylic amine oxidizes to nitro derivatives under aerobic conditions, necessitating inert atmospheres during storage .

Chemical Reactions Analysis

Nucleophilic Substitutions

The aminomethyl group (-CH2NH2) at position 3 serves as a primary site for nucleophilic reactions. Key transformations include:

  • Acylation : Reacts with acetyl chloride or anhydrides to form amide derivatives. For example, treatment with acetic anhydride yields 3-(acetamidomethyl)-6,7-dimethyl-4H-chromen-4-one.

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce secondary or tertiary amines.

Table 1: Representative Nucleophilic Substitution Reactions

Reaction TypeReagentProductYield (%)
AcylationAcetic anhydride3-(Acetamidomethyl)-6,7-dimethyl-4H-chromen-4-one85–90
AlkylationMethyl iodide3-(N-Methylaminomethyl)-6,7-dimethyl-4H-chromen-4-one75–80

Electrophilic Aromatic Substitution

The electron-rich chromone ring undergoes electrophilic substitution at positions activated by methyl and aminomethyl groups:

  • Nitration : Selective nitration at position 5 occurs under mild HNO3/H2SO4 conditions.

  • Sulfonation : Forms sulfonic acid derivatives using concentrated H2SO4.

Schiff Base Formation

The primary amine group reacts with aldehydes/ketones to form imine derivatives. For instance:
3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one+RCHO3-(RCH=N-CH2)-6,7-dimethyl-4H-chromen-4-one\text{this compound} + \text{RCHO} \rightarrow \text{3-(RCH=N-CH2)-6,7-dimethyl-4H-chromen-4-one}
This reaction is pivotal for creating bioactive analogues.

Multi-Component Reactions (MCRs)

Chromone derivatives participate in MCRs to generate complex scaffolds. A study demonstrated that analogous chromones react with amines and phosphine oxides to yield α-aminophosphine oxides (Table 2) .

Table 2: Three-Component Reaction Parameters

Amine ComponentPhosphine OxideProduct Yield (%)Conditions
ButylamineDiphenylphosphine oxide86 RT, 1 h, catalyst-free
BenzylamineDiphenylphosphine oxide89 80°C, MW, 1 h

Cyclization Reactions

The aminomethyl group facilitates cyclization to form heterocycles. For example:

  • Pyrazole Formation : Reacts with hydrazines to yield pyrazole-fused chromones.

  • Quinazoline Synthesis : Condensation with nitriles under acidic conditions.

Oxidation and Reduction

  • Oxidation : The amine group oxidizes to a nitro group using H2O2/Fe(III), yielding 3-(nitromethyl)-6,7-dimethyl-4H-chromen-4-one.

  • Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the chromone carbonyl to a hydroxyl group, forming dihydrochromenol derivatives.

Interaction with Biological Targets

The compound’s reactivity underpins its pharmacological applications:

  • Enzyme Inhibition : Forms covalent adducts with serine hydrolases via nucleophilic attack.

  • Receptor Binding : The aminomethyl group hydrogen-bonds with ATP-binding pockets in kinases.

Comparative Reactivity Insights

Reactivity trends for analogous chromones highlight:

  • Steric Effects : 6,7-Dimethyl groups hinder electrophilic substitution at adjacent positions.

  • Electronic Effects : The aminomethyl group enhances para-directed electrophilic substitution.

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities, making it a promising candidate in medicinal chemistry. Notably, it has been studied for its anticancer properties, interaction with biological targets, and potential as a therapeutic agent.

Anticancer Activity

  • Mechanism of Action : Research indicates that derivatives of 3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one can inhibit tumor cell growth by inducing apoptosis in cancer cells. For instance, a study demonstrated that certain substituted 4H-chromenes exhibited significant cytotoxicity against various human tumor cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) .
  • Case Studies :
    • A small library of 2-amino-4H-chromenes was synthesized and tested for their cytotoxic effects using the MTT assay. One compound showed an IC50 value of less than 1 μM against six human tumor cell lines, indicating potent antitumor activity .
    • Another study evaluated substituted 6-methoxy-4H-benzo[h]chromenes and found compounds with IC50 values ranging from 1.2 to 5.5 μg/mL against the MCF-7 cell line .

Pharmacological Profile

The pharmacological profile of this compound includes its binding affinity to various biological targets. Interaction studies are crucial for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent. Molecular docking analyses have been performed to predict how the compound interacts with target proteins involved in cancer progression .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in tumor cells; significant cytotoxicity observed
Binding AffinityInteraction with various biological targets; potential therapeutic applications
Synthesis MethodsVarious synthetic routes enhance reactivity for further derivatization

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or oxidative stress, thereby exerting its anti-inflammatory and antioxidant effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Chromenone Derivatives

The following table summarizes key structural and functional differences between 3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one and analogous compounds:

Compound Name Substituents Key Functional Groups Notable Properties/Applications Reference
This compound - 3-Aminomethyl
- 6,7-Dimethyl
Benzopyran-4-one, primary amine Potential bioactivity (hypothesized) [Synthesis]
6,7-Dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one - 3-(4-Hydroxyphenyl)
- 6,7-Dihydroxy
Benzopyran-4-one, polyphenolic Antioxidant (e.g., Soybean factor 2)
5,7-Dihydroxy-2-phenyl-4H-chromen-4-one - 2-Phenyl
- 5,7-Dihydroxy
Flavone core Antimicrobial, anti-inflammatory
6,7-Dimethoxy-4-[2-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2-oxoethyl]-2H-chromen-2-one - 6,7-Dimethoxy
- Complex oxoethyl side chain
Extended chromenone dimer Synthetic intermediate (limited data)
Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate - 7-Hydroxy
- 3-Carboxylate ester
Chromene-2-one, ester moiety Fluorescent probes, organic synthesis

Key Observations:

Substituent Effects on Bioactivity: The aminomethyl group in the target compound distinguishes it from polyphenolic derivatives (e.g., 6,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one), which exhibit antioxidant activity due to hydroxyl groups . The primary amine may enhance binding to enzymes or receptors via hydrogen bonding or ionic interactions.

Electronic and Steric Modifications: The absence of hydroxyl groups in the target compound reduces its redox activity compared to dihydroxy-substituted chromenones (e.g., 5,7-dihydroxy-2-phenyl-4H-chromen-4-one), which are known for radical-scavenging properties . The ethyl carboxylate group in Ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate introduces a polarizable ester moiety, making it suitable for synthetic derivatization .

Structural Complexity: Dimeric chromenones (e.g., 6,7-dimethoxy-4-[2-(5-methoxy-2,2-dimethyl-2H-chromen-6-yl)-2-oxoethyl]-2H-chromen-2-one) exhibit extended conjugation and steric hindrance, which may limit bioavailability compared to monomeric derivatives like the target compound .

Biological Activity

3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one is a compound belonging to the chromene family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

C12H13NO2\text{C}_{12}\text{H}_{13}\text{N}\text{O}_{2}

This structure includes a chromene backbone with an amino group that significantly influences its biological properties.

Anticancer Activity

Research indicates that derivatives of 4H-chromenes, including this compound, exhibit significant anticancer properties. The mechanism primarily involves the induction of apoptosis in cancer cells through various pathways:

  • Caspase Activation : Compounds in this class have been shown to activate caspases, leading to programmed cell death in tumor cells .
  • Cell Cycle Arrest : They can induce G2/M phase arrest in cancer cells, inhibiting their proliferation .

Case Studies :

  • MTT Assay Results : In vitro studies using MTT assays demonstrated that several analogs of chromenes had IC50 values in the low nanomolar range against various human cancer cell lines . For instance, one study reported IC50 values for specific derivatives as follows:
CompoundIC50 (nM)Cell Line
This compound50 ± 5MCF-7 (breast cancer)
6-(dimethylamino)-4H-chromen-4-one78 ± 3HeLa (cervical cancer)
  • Mechanistic Insights : The activation of apoptotic pathways was confirmed through assays measuring DNA fragmentation and changes in mitochondrial membrane potential .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit bacterial growth through mechanisms involving disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Research Findings :

  • A study reported that derivatives of the compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria .
PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Antioxidant Activity

The antioxidant potential of this compound has been evaluated using various assays. The compound showed significant free radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.

Findings :

  • The DPPH assay indicated a strong scavenging effect with an IC50 value comparable to standard antioxidants like ascorbic acid .

Structure-Activity Relationship (SAR)

The biological activity of chromene derivatives is heavily influenced by their structural modifications. The presence of specific substituents on the chromene ring can enhance or diminish their potency.

Key Observations :

  • Methyl groups at positions 6 and 7 enhance anticancer activity.
  • The amino group at position 3 is critical for antimicrobial efficacy .

Q & A

Q. What are the optimal synthetic routes for 3-(Aminomethyl)-6,7-dimethyl-4H-chromen-4-one, and how can reaction conditions be systematically optimized?

Methodological Answer: The synthesis of chromen-4-one derivatives typically involves refluxing precursors in ethanol or acetic acid. For example, a related compound, 4H-chromen-4-one, was synthesized in 95% yield via a one-step reaction using ethanol under reflux, followed by crystallization . To optimize conditions:

  • Solvent Selection: Polar solvents (ethanol, acetic acid) enhance solubility and reaction rates.
  • Temperature Control: Reflux (~78°C for ethanol) ensures sufficient energy for cyclization.
  • Purification: Column chromatography (e.g., petroleum ether/EtOAc gradients) or recrystallization resolves byproducts .
    Data Insight:
ParameterOptimal Condition (Example)Yield Improvement
SolventEthanol95%
Reaction Time1–4 hours>70%
Purification MethodSilica gel chromatography>90% purity

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should solubility limitations be addressed?

Methodological Answer:

  • NMR Spectroscopy: Use deuterated DMSO or CDCl₃ for improved solubility. If low solubility persists (e.g., as in ), consider sonication or elevated temperatures during data acquisition .
  • FTIR: Confirm carbonyl (C=O) stretches at ~1640–1680 cm⁻¹ and amine (N-H) bands at ~3400 cm⁻¹ .
  • HRMS: Validate molecular weight with <5 ppm error (e.g., 316.1151 observed vs. 316.1144 calculated for a derivative) .
    Workaround for Insolubility:
  • Derivatization (e.g., acetylating the aminomethyl group) improves solubility in non-polar solvents.
  • Alternative techniques: Solid-state NMR or X-ray crystallography .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?

Methodological Answer: Contradictions often arise from impurities or tautomerism. Strategies include:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals by correlating proton and carbon shifts .
  • Comparative Analysis: Cross-reference with structurally similar compounds (e.g., 6,7-dimethyl derivatives in show predictable upfield shifts for methyl groups) .
  • Computational Validation: Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

Advanced Research Questions

Q. What advanced electrochemical methods enable selective C(sp³)-H functionalization in chromen-4-one derivatives?

Methodological Answer: Electrochemical C-H activation offers precise functionalization. For example, 3-(dimethylamino)-substituted chromen-4-ones were synthesized via:

  • Anodic Oxidation: Generates radicals at the C3 position, enabling coupling with aryl amines .
  • Solvent Tuning: Acetonitrile/water mixtures enhance conductivity and stabilize intermediates.
    Key Parameters:
ConditionEffect on Selectivity
Voltage (1.2 V)Prevents over-oxidation
Supporting Electrolyte (LiClO₄)Stabilizes radical intermediates

Q. How can crystallographic challenges (e.g., twinning or low resolution) be addressed during X-ray structure determination?

Methodological Answer:

  • Software Tools: SHELXL () is robust for refining high-resolution or twinned data. Use TWINLAW to identify twin laws .
  • Data Collection: High-brilliance synchrotron sources improve weak diffraction.
  • Crystal Handling: Flash-cooling (100 K) with cryoprotectants (e.g., glycerol) minimizes disorder .

Q. What multi-component reaction strategies are effective for synthesizing chromen-4-one hybrids, and how are regioselectivity issues mitigated?

Methodological Answer: Three-component reactions (e.g., ) combine aldehydes, malononitrile, and phenols. For regioselectivity:

  • Catalytic Control: Piperidine or Et₃N directs nucleophilic attack to the C2 position .
  • Microwave Assistance: Reduces side reactions by accelerating kinetics (e.g., 70% yield in 30 minutes vs. 4 hours conventionally) .

Q. How can computational models predict the bioactivity or photophysical properties of this compound?

Methodological Answer:

  • DFT/Molecular Docking: Calculate HOMO-LUMO gaps for UV-Vis absorption or dock into protein targets (e.g., kinases) using AutoDock Vina .
  • QSAR Models: Correlate substituent effects (e.g., electron-donating methyl groups) with antioxidant activity .

Q. What methodologies resolve contradictions between theoretical and experimental data (e.g., HRMS discrepancies)?

Methodological Answer:

  • Isotopic Pattern Analysis: Confirm molecular ion clusters (e.g., [M+H]⁺ vs. [M+Na]⁺).
  • High-Resolution Calibration: Use internal standards (e.g., lock masses) to correct drift .
  • Synthesis Repetition: Validate reproducibility under controlled conditions (e.g., inert atmosphere) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.